molecular formula C10H5F7O2 B3050150 4-(Heptafluoroisopropyl)benzoic acid CAS No. 2396-21-6

4-(Heptafluoroisopropyl)benzoic acid

Cat. No.: B3050150
CAS No.: 2396-21-6
M. Wt: 290.13 g/mol
InChI Key: NIVQJMYIRBMXQV-UHFFFAOYSA-N
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Description

4-(Heptafluoroisopropyl)benzoic acid is an organic compound with the molecular formula C10H5F7O2. It is a derivative of benzoic acid where the hydrogen atoms on the benzene ring are substituted with a heptafluoroisopropyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which impart high electronegativity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Heptafluoroisopropyl)benzoic acid typically involves the introduction of the heptafluoroisopropyl group to the benzoic acid core. One common method is the Friedel-Crafts acylation reaction, where benzoic acid is reacted with heptafluoroisopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-(Heptafluoroisopropyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Heptafluoroisopropyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Heptafluoroisopropyl)benzoic acid involves its interaction with molecular targets through its carboxylic acid group and the highly electronegative fluorine atoms. The compound can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The heptafluoroisopropyl group can also enhance the lipophilicity of the molecule, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of heptafluoroisopropyl.

    4-(Pentafluoroethyl)benzoic acid: Contains a pentafluoroethyl group.

    4-(Nonafluorobutyl)benzoic acid: Contains a nonafluorobutyl group.

Uniqueness

4-(Heptafluoroisopropyl)benzoic acid is unique due to the presence of the heptafluoroisopropyl group, which imparts higher electronegativity and stability compared to other fluorinated benzoic acids. This makes it particularly useful in applications requiring high thermal and chemical stability .

Properties

IUPAC Name

4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-8(9(12,13)14,10(15,16)17)6-3-1-5(2-4-6)7(18)19/h1-4H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVQJMYIRBMXQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80476365
Record name 4-(Heptafluoroisopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2396-21-6
Record name 4-(Heptafluoroisopropyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80476365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(heptafluoropropan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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